molecular formula C11H7ClO2S B8312761 4-(2-Chloro-3-thienyl)-benzoic acid

4-(2-Chloro-3-thienyl)-benzoic acid

Cat. No.: B8312761
M. Wt: 238.69 g/mol
InChI Key: RYXAMPXWHMVMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-3-thienyl)-benzoic acid is a useful research compound. Its molecular formula is C11H7ClO2S and its molecular weight is 238.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClO2S

Molecular Weight

238.69 g/mol

IUPAC Name

4-(2-chlorothiophen-3-yl)benzoic acid

InChI

InChI=1S/C11H7ClO2S/c12-10-9(5-6-15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)

InChI Key

RYXAMPXWHMVMCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid Pd(PPh3)4 (11.0 mg, 0.01 mmol) was treated with a room temperature solution of 2-bromo-5-chlorothiophene (143 mg, 0.72 mmol) in DME (4 mL), stirred for 5 minutes, treated with a solution of 4-(dihydroxyboryl)benzoic acid (100 mg, 0.60 mmol) in DME (2 mL), and stirred for 5 minutes. The mixture was treated with 2M Na2CO3 (1.5 mL, 3.0 mmol), heated to 75° C., stirred for 18 hours, cooled to room temperature, filtered, triturated with water (3 mL), and concentrated. The concentrate was treated with boiling water (4 mL), filtered through celite, cooled to room temperature, adjusted to pH<7 with HCl, and filtered to provide the desired product. MS (APCI(+)) m/e 239 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Three

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